Cas no 2171769-01-8 (3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide)

3-{(5-Chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide is a specialized organic compound featuring a chlorofuran moiety linked via a methylsulfanyl bridge to a propanamide backbone with a methylamino substituent. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the chlorofuran group may enhance binding affinity or metabolic stability, while the methylsulfanyl and methylamino functionalities could contribute to selective interactions with biological targets. This compound’s synthetic versatility makes it valuable for derivatization in the development of novel therapeutic agents or biochemical probes. Proper handling and storage are recommended due to its reactive groups.
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide structure
2171769-01-8 structure
Product name:3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide
CAS No:2171769-01-8
MF:C9H13ClN2O2S
MW:248.729719877243
CID:6463433
PubChem ID:165507358

3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide
    • 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
    • EN300-1289725
    • 2171769-01-8
    • Inchi: 1S/C9H13ClN2O2S/c1-12-7(9(11)13)5-15-4-6-2-3-8(10)14-6/h2-3,7,12H,4-5H2,1H3,(H2,11,13)
    • InChI Key: PGTFVMDVTZETAI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CSCC(C(N)=O)NC)O1

Computed Properties

  • Exact Mass: 248.0386265g/mol
  • Monoisotopic Mass: 248.0386265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.6Ų
  • XLogP3: 1

3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1289725-1.0g
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
1g
$0.0 2023-06-07
Enamine
EN300-1289725-100mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
100mg
$1183.0 2023-10-01
Enamine
EN300-1289725-2500mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
2500mg
$2631.0 2023-10-01
Enamine
EN300-1289725-250mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
250mg
$1235.0 2023-10-01
Enamine
EN300-1289725-500mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
500mg
$1289.0 2023-10-01
Enamine
EN300-1289725-5000mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
5000mg
$3894.0 2023-10-01
Enamine
EN300-1289725-1000mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
1000mg
$1343.0 2023-10-01
Enamine
EN300-1289725-50mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
50mg
$1129.0 2023-10-01
Enamine
EN300-1289725-10000mg
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-(methylamino)propanamide
2171769-01-8
10000mg
$5774.0 2023-10-01

Additional information on 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide

3-{(5-Chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide: A Comprehensive Overview

3-{(5-Chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide (CAS No. 2171769-01-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a bioactive agent. In this article, we will delve into the structural features, synthesis methods, pharmacological properties, and recent advancements related to this compound.

The molecular structure of 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide is characterized by a propanamide backbone with two key substituents: a methylamino group at the second position and a (5-chlorofuran-2-yl)methylsulfanyl group at the third position. The presence of these groups imparts distinct chemical and biological properties to the compound. The furan ring, substituted with a chlorine atom, contributes to the molecule's aromaticity and potential for interactions with biological systems.

Recent studies have highlighted the importance of sulfur-containing compounds like 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide in medicinal chemistry. Sulfur atoms are known to play crucial roles in enzyme inhibition and receptor binding, making such compounds valuable leads for drug discovery. The methylamino group further enhances the molecule's ability to participate in hydrogen bonding, a critical factor in many biochemical processes.

The synthesis of 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide involves multi-step organic reactions, including nucleophilic substitution and amide formation. Researchers have explored various synthetic pathways to optimize yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact.

Pharmacological evaluations of this compound have revealed promising results in vitro and in vivo models. Studies suggest that 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide exhibits selective activity against certain enzymes implicated in inflammatory diseases and cancer. Its ability to modulate cellular signaling pathways makes it a candidate for further preclinical testing.

In terms of applications, 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide has shown potential as an anti-inflammatory agent due to its inhibitory effects on pro-inflammatory cytokines. Additionally, its structural versatility allows for further modifications to enhance bioavailability and efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide with various drug targets using molecular docking studies. These insights are paving the way for rational drug design based on this compound's framework.

In conclusion, 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-(methylamino)propanamide (CAS No. 2171769-01-8) stands out as a promising molecule with diverse applications in medicinal chemistry and pharmacology. Its unique structure, coupled with recent research findings, underscores its potential as a lead compound for developing novel therapeutic agents.

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